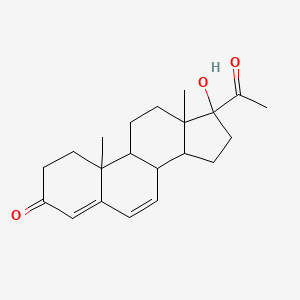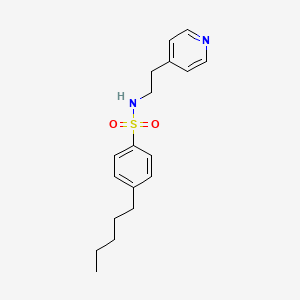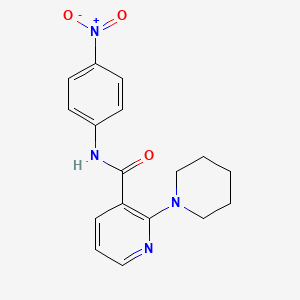![molecular formula C23H16N2 B4301132 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline](/img/structure/B4301132.png)
3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline
Vue d'ensemble
Description
3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline, also known as MIQ, is a synthetic organic compound that belongs to the family of indenoquinolines. It has various applications in scientific research, including its use as a fluorescent probe and as a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline is not fully understood. However, it is believed that 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline induces apoptosis in cancer cells by activating the mitochondrial pathway. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and act as a fluorescent probe for the detection of metal ions. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline is its high selectivity and sensitivity towards metal ions. This makes it a useful tool for detecting the presence of metal ions in biological samples. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline is its potential toxicity towards cells. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in healthy cells.
Orientations Futures
There are several future directions for the use of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline in scientific research. One potential application is the development of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline-based fluorescent probes for the detection of other metal ions. Another potential application is the development of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline-based anti-cancer agents with improved selectivity and reduced toxicity towards healthy cells. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline may also have applications in the field of oxidative stress research, as it has been shown to have antioxidant properties. Further research is needed to fully understand the mechanism of action of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline and its potential applications in scientific research.
Conclusion:
In conclusion, 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline is a synthetic organic compound with various applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions and as a potential anti-cancer agent. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and act as an antioxidant. While 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has several advantages for use in scientific research, it also has limitations such as potential toxicity towards cells. Further research is needed to fully understand the potential applications of 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline in scientific research.
Applications De Recherche Scientifique
3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has various applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has a high selectivity and sensitivity towards these metal ions, making it a useful tool for detecting their presence in biological samples. 3-methyl-11-(pyridin-4-ylmethylene)-11H-indeno[1,2-b]quinoline has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(11Z)-3-methyl-11-(pyridin-4-ylmethylidene)indeno[1,2-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-15-6-7-18-19(13-16-8-10-24-11-9-16)21-14-17-4-2-3-5-22(17)25-23(21)20(18)12-15/h2-14H,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWIUIJCEMACLZ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=CC=NC=C3)C4=CC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)/C(=C/C3=CC=NC=C3)/C4=CC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11Z)-3-methyl-11-(pyridin-4-ylmethylidene)-11H-indeno[1,2-b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B4301050.png)
![3,4,5-trimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4301056.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4301069.png)

![4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4301082.png)
![3-biphenyl-4-yl-7,9-dimethyl-4-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4301095.png)
![2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B4301105.png)
![3-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol](/img/structure/B4301113.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4301122.png)

![3-[(4-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4301142.png)
![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
